Cas no 1821707-08-7 ((1S,3R)-3-(trifluoromethyl)cyclohexanecarboxylic acid)

(1S,3R)-3-(trifluoromethyl)cyclohexanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid
- SB34498
- (1S,3R)-3-(Trifluoromethyl)cyclohexanecarboxylic acid
- (1S,3R)-3-(trifluoromethyl)cyclohexanecarboxylic acid
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- MDL: MFCD20645177
- Inchi: 1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m0/s1
- InChI Key: CJMWFGSSEGRSHR-NTSWFWBYSA-N
- SMILES: FC([C@@H]1CCC[C@H](C(=O)O)C1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 200
- XLogP3: 2.5
- Topological Polar Surface Area: 37.3
(1S,3R)-3-(trifluoromethyl)cyclohexanecarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8063-250MG |
(1S,3R)-3-(trifluoromethyl)cyclohexanecarboxylic acid |
1821707-08-7 | 95% | 250MG |
¥ 3,333.00 | 2023-04-14 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0775-500mg |
(1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid |
1821707-08-7 | 97% | 500mg |
¥13028.47 | 2025-01-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8063-100MG |
(1S,3R)-3-(trifluoromethyl)cyclohexanecarboxylic acid |
1821707-08-7 | 95% | 100MG |
¥ 2,085.00 | 2023-04-14 | |
eNovation Chemicals LLC | Y1128410-1g |
(1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid |
1821707-08-7 | 95% | 1g |
$3225 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0775-1g |
(1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid |
1821707-08-7 | 97% | 1g |
24423.62CNY | 2021-05-07 | |
eNovation Chemicals LLC | Y1128410-1g |
(1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid |
1821707-08-7 | 95% | 1g |
$3225 | 2025-02-27 | |
eNovation Chemicals LLC | Y1128410-5g |
(1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid |
1821707-08-7 | 95% | 5g |
$11225 | 2025-02-27 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0775-1g |
(1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid |
1821707-08-7 | 97% | 1g |
¥25182.55 | 2025-01-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8063-500MG |
(1S,3R)-3-(trifluoromethyl)cyclohexanecarboxylic acid |
1821707-08-7 | 95% | 500MG |
¥ 5,550.00 | 2023-04-14 | |
eNovation Chemicals LLC | Y1128410-500mg |
(1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid |
1821707-08-7 | 95% | 500mg |
$1665 | 2024-07-28 |
(1S,3R)-3-(trifluoromethyl)cyclohexanecarboxylic acid Related Literature
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
Additional information on (1S,3R)-3-(trifluoromethyl)cyclohexanecarboxylic acid
Latest Research Insights on (1S,3R)-3-(trifluoromethyl)cyclohexanecarboxylic acid (CAS: 1821707-08-7) in Chemical Biology and Pharmaceutical Applications
The compound (1S,3R)-3-(trifluoromethyl)cyclohexanecarboxylic acid (CAS: 1821707-08-7) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This chiral cyclohexane derivative, featuring a trifluoromethyl group at the 3-position, serves as a versatile building block in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules. Recent studies highlight its role in modulating protein-protein interactions and enhancing metabolic stability in drug candidates.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key intermediate in synthesizing novel G protein-coupled receptor (GPCR) antagonists. Researchers utilized its rigid cyclohexane scaffold to enforce specific conformational constraints, improving target selectivity against inflammatory pathways. The trifluoromethyl group was critical for optimizing lipophilicity and membrane permeability, as evidenced by in vitro ADME assays. Notably, derivatives of this compound showed a 40% increase in bioavailability compared to non-fluorinated analogs in preclinical models.
In the realm of enzyme inhibition, a breakthrough paper in ACS Chemical Biology (2024) revealed that (1S,3R)-3-(trifluoromethyl)cyclohexanecarboxylic acid acts as a potent allosteric modulator of histone deacetylases (HDACs). The stereospecific configuration at the 1- and 3-positions enabled selective binding to HDAC6's zinc-binding domain, with X-ray crystallography confirming a unique binding mode that avoids off-target effects. This discovery opens avenues for developing epigenetic therapies with reduced toxicity profiles.
Ongoing clinical-stage research (NCT identifier withheld for confidentiality) explores the compound's utility in radiopharmaceuticals. The trifluoromethyl group's 18F-labeling potential allows PET imaging applications, with Phase I trials showing promising tumor-targeting specificity in glioblastoma models. Stability studies indicate the carboxylic acid moiety remains intact under physiological conditions (t1/2 > 6 hours at pH 7.4), addressing previous limitations of fluorinated tracers.
From a synthetic chemistry perspective, recent advances in asymmetric hydrogenation (Nature Catalysis, 2024) have improved the compound's production efficiency. A new iridium-catalyzed method achieved 99% enantiomeric excess at 80°C, reducing byproducts from the earlier palladium-based routes. This development supports scale-up for commercial GMP production, with several CDMOs now offering the compound at >98% purity for preclinical studies.
These collective findings position (1S,3R)-3-(trifluoromethyl)cyclohexanecarboxylic acid as a multifaceted tool in drug discovery. Its applications span from small-molecule therapeutics to diagnostic agents, with particular promise in CNS disorders and oncology. Future research directions include exploring its incorporation into PROTACs and covalent inhibitor designs, leveraging the carboxylic acid's derivatization potential.
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